molecular formula C21H18ClNO6 B563135 Acemetacin-d4 CAS No. 1196151-16-2

Acemetacin-d4

Cat. No. B563135
M. Wt: 419.85
InChI Key: FSQKKOOTNAMONP-LNFUJOGGSA-N
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Patent
US04603210

Procedure details

One hundred grams of indomethacin, 91.25 g of potassium fluoride and 13.5 g of sodium propionate were suspended in 500 ml of dimethylformamide, followed by an addition of 64.31 g of t-butyl chloroacetate. The resultant mixture was stirred and then stirred for 1 hour in a water bath of 90° C. After cooling, the mixture was poured into 5 liters of a 10% solution of sodium carbonate in water, followed by an addition of water to make the total volume be 20 liters. The resulting yellowish solid deposit was separated and then taken up in 1.65 liters of benzene. The thus-prepared solution was washed with water and, after drying, the solvent was driven off. The residue was recrystallized from n-hexane, thereby obtaining 126.1 g of the t-butyl ester of acemetacin as pale yellowish crystals (yield: 95.6%)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.25 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
64.31 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Yield
95.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[O:12])[C:9]2[CH:8]=[CH:7][C:6]([O:20][CH3:21])=[CH:5][C:4]=2[C:3]=1[CH2:22][C:23]([OH:25])=[O:24].[F-].[K+].[C:28]([O-:32])(=[O:31])[CH2:29]C.[Na+].ClCC(OC(C)(C)C)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.O>[CH3:1][C:2]1[N:10]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[O:12])[C:9]2[CH:8]=[CH:7][C:6]([O:20][CH3:21])=[CH:5][C:4]=2[C:3]=1[CH2:22][C:23]([O:25][CH2:29][C:28]([OH:32])=[O:31])=[O:24] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Step Three
Name
Quantity
91.25 g
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Five
Name
Quantity
64.31 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour in a water bath of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The resulting yellowish solid deposit was separated
WASH
Type
WASH
Details
The thus-prepared solution was washed with water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 126.1 g
Name
Type
product
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)OCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04603210

Procedure details

One hundred grams of indomethacin, 91.25 g of potassium fluoride and 13.5 g of sodium propionate were suspended in 500 ml of dimethylformamide, followed by an addition of 64.31 g of t-butyl chloroacetate. The resultant mixture was stirred and then stirred for 1 hour in a water bath of 90° C. After cooling, the mixture was poured into 5 liters of a 10% solution of sodium carbonate in water, followed by an addition of water to make the total volume be 20 liters. The resulting yellowish solid deposit was separated and then taken up in 1.65 liters of benzene. The thus-prepared solution was washed with water and, after drying, the solvent was driven off. The residue was recrystallized from n-hexane, thereby obtaining 126.1 g of the t-butyl ester of acemetacin as pale yellowish crystals (yield: 95.6%)
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91.25 g
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
64.31 g
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Yield
95.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[O:12])[C:9]2[CH:8]=[CH:7][C:6]([O:20][CH3:21])=[CH:5][C:4]=2[C:3]=1[CH2:22][C:23]([OH:25])=[O:24].[F-].[K+].[C:28]([O-:32])(=[O:31])[CH2:29]C.[Na+].ClCC(OC(C)(C)C)=O.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O.O>[CH3:1][C:2]1[N:10]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)=[O:12])[C:9]2[CH:8]=[CH:7][C:6]([O:20][CH3:21])=[CH:5][C:4]=2[C:3]=1[CH2:22][C:23]([O:25][CH2:29][C:28]([OH:32])=[O:31])=[O:24] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)O
Step Three
Name
Quantity
91.25 g
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
13.5 g
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Five
Name
Quantity
64.31 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour in a water bath of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The resulting yellowish solid deposit was separated
WASH
Type
WASH
Details
The thus-prepared solution was washed with water
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 126.1 g
Name
Type
product
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)OCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.